Dichlorodicyclohexylsilane
Overview
Description
Dichlorodicyclohexylsilane, also known as this compound, is a useful research compound. Its molecular formula is C12H22Cl2Si and its molecular weight is 265.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Dichlorodicyclohexylsilane is involved in the synthesis of various organosilicon compounds. It is a residue in the direct synthesis of methylchlorosilanes, which can be converted into organochloro- or organohydrochloro-monosilanes. These compounds are used for synthesizing alkyl methyldichlorosilanes or trichlorosilanes with various organic groups. The Si-Si bond in these species exhibits reductive properties, useful in processes like the reduction of phosphine oxides to phosphines. Moreover, polysilanes obtained from the disproportionation of this residue are precursors to polycarbosilanes (Calas, Dunoguès, Déléris, & Duffaut, 1982).
Environmental Impact and Toxicity
The environmental fate and toxicity of hexachlorocyclohexane isomers, related to this compound, have been extensively studied. These compounds are widely used organochlorine pesticides, known for their high volatility and consequent global transport. Some isomers have been observed to cause damage to the central nervous system, reproductive, and endocrine systems. Moreover, the α- and γ-isomers of hexachlorocyclohexane are prevalent in environmental samples like soil, water, and air (Willett, Ulrich, & Hites, 1998).
Health and Safety Studies
In health and safety studies, di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), related to this compound, has been identified as an alternative plasticizer. Studies have shown that DINCH does not indicate toxicity or genotoxicity and is biodegradable. It has been used in sensitive applications due to its low sensitizing properties and favorable balance in PVC properties (Wadey, 2003). Additionally, potential biomarkers of DINCH exposure have been explored, aiding in assessing human chemical exposure (Silva et al., 2012).
Polysiloxane Research
Research on polysiloxanes, derived from cyclohexyltrichlorosilane, has provided insight into their potential as models for silica surfaces. The molecular structure of these compounds shares similarities with silica structures, making them useful in studies related to surface chemistry (Feher, Newman, & Walzer, 1989).
Safety and Hazards
Properties
IUPAC Name |
dichloro(dicyclohexyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESPKCNRKMAVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Si](C2CCCCC2)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446549 | |
Record name | dichlorodicyclohexylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18035-74-0 | |
Record name | 1,1′-(Dichlorosilylene)bis[cyclohexane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18035-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | dichlorodicyclohexylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane, 1,1'-(dichlorosilylene)bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of dichlorodicyclohexylsilane affect the degradation rate of the resulting poly(gem-silyl ester)?
A1: this compound is reacted with bis(trimethylsilyl) terephthalate to produce poly(dicyclohexylsilyl terephthalate) (1b) []. The two cyclohexyl groups attached to the silicon atom in 1b introduce steric bulk around the silicon-ester bond. This steric hindrance makes it more difficult for water molecules to approach and attack the silicon atom, thus slowing down the hydrolytic degradation process. The research demonstrated that 1b exhibited greater stability against nucleophilic degradation compared to polymers with less bulky substituents on the silicon atom [].
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